(2S,4R)-H-L-Pro(4-N3)-OH
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Overview
Description
(2S,4R)-H-L-Pro(4-N3)-OH is a chiral azido derivative of proline, an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-H-L-Pro(4-N3)-OH typically involves the azidation of a suitable proline derivative. One common method is the nucleophilic substitution reaction where a halogenated proline derivative reacts with sodium azide under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-H-L-Pro(4-N3)-OH can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Triphenylphosphine, organic solvents like tetrahydrofuran (THF)
Cycloaddition: Alkynes, copper(I) catalysts
Major Products
Reduction: (2S,4R)-4-aminopyrrolidine-2-carboxylic acid
Substitution: Iminophosphorane derivatives
Cycloaddition: Triazole derivatives
Scientific Research Applications
(2S,4R)-H-L-Pro(4-N3)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions through bioorthogonal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2S,4R)-H-L-Pro(4-N3)-OH depends on its specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly selective and can occur in the presence of various biological molecules without interfering with their functions.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
- (2S,4R)-4-aminopyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-H-L-Pro(4-N3)-OH is unique due to the presence of the azido group, which imparts distinct reactivity compared to other proline derivatives. This makes it particularly useful in click chemistry and other bioorthogonal reactions, where selective and efficient chemical transformations are required.
Properties
CAS No. |
1019849-13-8; 2089524-15-0 |
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Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.145 |
IUPAC Name |
(2S,4R)-4-azidopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m1/s1 |
InChI Key |
PPRFZPZRQYPCER-DMTCNVIQSA-N |
SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-] |
solubility |
not available |
Origin of Product |
United States |
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